molecular formula C22H19N3O2 B258975 (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile

(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile

Cat. No. B258975
M. Wt: 357.4 g/mol
InChI Key: CBFGLTVFUUNAQI-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzoquinoline derivative that has shown promising results in various biological and biochemical assays.

Mechanism of Action

The mechanism of action of (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The this compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to decrease the production of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been found to exhibit potent biological activities at relatively low concentrations. However, one of the limitations of this compound is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the scientific research on (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of various types of cancer. Additionally, more research is needed to understand the mechanism of action of this compound and its potential toxicity and side effects.

Synthesis Methods

The synthesis of (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile involves a multi-step process that includes the reaction of 2-amino-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile with ethyl cyanoacetate in the presence of a base to form 4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2-amino-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile. This intermediate is then reacted with a suitable reagent to form the final product.

Scientific Research Applications

The (4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C22H19N3O2/c1-2-27-19-11-14(8-10-18(19)26)20-16-9-7-13-5-3-4-6-15(13)21(16)25-22(24)17(20)12-23/h3-6,8,10-11,25H,2,7,9,24H2,1H3/b20-14-

InChI Key

CBFGLTVFUUNAQI-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=C/C(=C\2/C3=C(C4=CC=CC=C4CC3)NC(=C2C#N)N)/C=CC1=O

SMILES

CCOC1=CC(=C2C3=C(C4=CC=CC=C4CC3)NC(=C2C#N)N)C=CC1=O

Canonical SMILES

CCOC1=CC(=C2C3=C(C4=CC=CC=C4CC3)NC(=C2C#N)N)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.